5-Vinyl-2-norbornene

Description

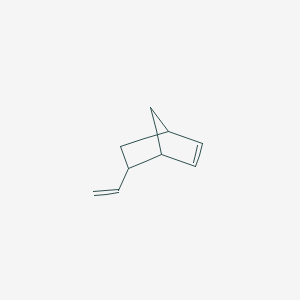

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethenylbicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYHZQLKOKTDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30604-01-4 | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30604-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029250 | |

| Record name | Vinylnorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylnorbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.0 [mmHg] | |

| Record name | Vinylnorbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6 | |

| Record name | 5-Vinyl-2-norbornene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3048-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylnorbornene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinylnorborn-2-ene, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023890326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinylnorborn-2-ene, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025093485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinyl-2-norbornene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylnorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinylnorborn-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLNORBORNENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 5-Vinyl-2-Norbornene via Diels-Alder Reaction: A Technical Guide

Introduction

5-Vinyl-2-norbornene (VNB) is a valuable bicyclic olefin monomer crucial in the production of specialty polymers and as an intermediate in organic synthesis. Its synthesis is primarily achieved through the Diels-Alder reaction, a powerful [4+2] cycloaddition, between cyclopentadiene (B3395910) (CPD) and 1,3-butadiene (B125203) (BD).[1] This guide provides an in-depth overview of the synthesis of VNB, focusing on the core Diels-Alder reaction, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and materials science. VNB is a precursor to 5-ethylidene-2-norbornene (ENB), a significant monomer in the manufacturing of ethylene-propylene-diene monomer (EPDM) rubbers.[1][2]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that involves the interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile) to form a six-membered ring.[3] In the synthesis of VNB, cyclopentadiene acts as the diene and 1,3-butadiene serves as the dienophile.

The reaction typically produces a mixture of two stereoisomers: endo and exo-5-vinyl-2-norbornene.[4][5] The endo isomer is generally the kinetically favored product due to secondary orbital interactions between the developing π-system of the dienophile and the π-system of the diene. However, the exo isomer is thermodynamically more stable.[6] High reaction temperatures can favor the formation of the more stable exo product.[6]

Figure 1. General scheme of the Diels-Alder reaction for VNB synthesis.

A significant challenge in this synthesis is the potential for side reactions. Both cyclopentadiene and 1,3-butadiene can act as both diene and dienophile, leading to the formation of various by-products, such as dicyclopentadiene (B1670491) (DCPD) and the dimer of butadiene (4-vinylcyclohexene).[1][7]

Experimental Protocols

A notable and efficient method for VNB synthesis involves using supercritical carbon dioxide (scCO₂) as the reaction medium. This approach offers high selectivity and satisfactory yields without the need for polymerization inhibitors.[8]

General Procedure for VNB Synthesis in Supercritical CO₂: [2]

-

Reactor Preparation: A high-pressure autoclave (e.g., 50 mL) is purged three times with an inert gas, such as nitrogen (N₂).

-

Charging Reactants: The autoclave is cooled to -20 °C. Cyclopentadiene (CPD) (e.g., 15 mmol, 0.99 g), 1,3-butadiene (BD) (e.g., 18 mmol, 1.0 g), and liquid carbon dioxide (CO₂) (e.g., 12.5 g) are charged into the sealed reactor.

-

Reaction Conditions: The autoclave is heated in an oil bath to the desired reaction temperature (e.g., 205 °C) and maintained for a specified duration (e.g., 60 minutes).

-

Reaction Quenching: Upon completion, the autoclave is rapidly cooled to -20 °C in an ethylene (B1197577) glycol bath to quench the reaction.

-

Product Collection: The remaining gas is slowly vented. A known amount of an internal standard (e.g., 0.2 g of toluene) is added to the autoclave.

-

Analysis: The liquid mixture is transferred for analysis by gas chromatography (GC) to determine conversion and yield.

Note: Cyclopentadiene is often generated in situ by the thermal cracking (retro-Diels-Alder reaction) of its dimer, dicyclopentadiene (DCPD), at high temperatures.[2][9] The synthesis can be performed directly using DCPD, simplifying the procedure.[2]

Figure 2. Experimental workflow for VNB synthesis in supercritical CO₂.

Quantitative Data

The reaction conditions significantly influence the conversion of reactants and the yield of this compound. The data below is derived from experiments conducted in supercritical CO₂.[2][8]

Table 1: Influence of Reaction Parameters on VNB Synthesis

| Entry | Temperature (°C) | Time (min) | CO₂ Density (g/cm³) | CPD Conversion (%) | VNB Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | 185 | 60 | 0.25 | 76.8 | 59.2 | 77.1 |

| 2 | 195 | 60 | 0.25 | 88.5 | 69.1 | 78.1 |

| 3 | 205 | 60 | 0.25 | 96.7 | 77.0 | 79.6 |

| 4 | 215 | 60 | 0.25 | 97.5 | 75.1 | 77.0 |

| 5 | 205 | 30 | 0.25 | 80.2 | 65.0 | 81.0 |

| 6 | 205 | 90 | 0.25 | 97.1 | 74.3 | 76.5 |

| 7 | 205 | 60 | 0.15 | 95.4 | 71.1 | 74.5 |

| 8 | 205 | 60 | 0.35 | 97.3 | 75.8 | 77.9 |

Standard reaction conditions: CPD (15 mmol), BD (18 mmol), CO₂ (12.5 g) in a 50 mL autoclave. Yields are based on CPD, determined by GC.[8]

Purification Methods

Post-reaction, the crude product mixture contains VNB, unreacted monomers, and by-products. The primary method for purifying this compound is distillation .[9][10]

-

Fractional Distillation: This technique is used to separate components with different boiling points. VNB has a boiling point of approximately 141 °C.

-

Vacuum Distillation: To prevent thermal decomposition or polymerization of the product at high temperatures, distillation is often performed under reduced pressure.[10]

A typical industrial process involves a series of distillation columns to separate the desired VNB from lighter fractions (unreacted CPD and BD) and heavier fractions (DCPD and other oligomers).[9] The separated DCPD can be recycled back into the process as a feedstock.[9]

Conclusion

The Diels-Alder reaction between cyclopentadiene and 1,3-butadiene remains the most direct and efficient route for the synthesis of this compound. The use of supercritical CO₂ as a solvent presents a modern, selective, and high-yield approach that circumvents the need for polymerization inhibitors. Careful control of reaction parameters such as temperature and time is critical to maximize yield and selectivity. Subsequent purification, primarily through fractional and vacuum distillation, is essential to obtain high-purity VNB suitable for its diverse applications in polymer chemistry and organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound (endo) [webbook.nist.gov]

- 6. www2.latech.edu [www2.latech.edu]

- 7. Diels-Alder Reaction between Butadiene and Cyclopentadiene [jstage.jst.go.jp]

- 8. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]

- 9. US5565069A - Process for producing this compound - Google Patents [patents.google.com]

- 10. osti.gov [osti.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Vinyl-2-norbornene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinyl-2-norbornene (VNB) is a bicyclic olefin that serves as a crucial monomer in the production of various polymers, most notably ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber. Its unique structure, featuring a strained norbornene ring and a reactive vinyl group, imparts desirable properties to the resulting polymers, including excellent heat resistance and chemical stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its primary synthesis and polymerization pathways.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, a colorless liquid known for its pungent odor.[1] It is soluble in organic solvents such as methanol, dichloromethane, and toluene, but insoluble in water.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ | [4][5][6] |

| Molecular Weight | 120.19 g/mol | [3][4][5][7] |

| Density | 0.841 g/mL at 25 °C | [2][7][8][9][10] |

| Boiling Point | 141 °C at 760 mmHg | [2][3][5][7][8][9][10] |

| Melting Point | -80 °C | [2][3][5][7][8][9][10] |

| Flash Point | 27 °C (80.6 °F) | [5][7] |

| Refractive Index | 1.481 at 20 °C | [2][7][8][9][10][11] |

| Vapor Pressure | 6.0 mmHg at 20 °C | [2][4][5][7][9][10] |

| Water Solubility | 100 mg/L at 25 °C | [2] |

Chemical Structure

This compound is a cyclic hydrocarbon with the IUPAC name 5-ethenylbicyclo[2.2.1]hept-2-ene.[4][11] It exists as a mixture of endo and exo isomers.[7]

Structure:

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol utilizes the distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place 50 mL of this compound and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This is the initial boiling point.

-

Continue to record the temperature as the distillation proceeds. The boiling point is the stable temperature at which the liquid and vapor are in equilibrium.

-

Correct the observed boiling point for atmospheric pressure if it deviates from 760 mmHg.

Determination of Density

Principle: Density is the mass per unit volume of a substance. This protocol uses a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with distilled water and place it in a water bath set at 25 °C until it reaches thermal equilibrium.

-

Remove the pycnometer, dry the outside, and weigh it.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration at 25 °C, dry the exterior, and weigh the filled pycnometer.

-

Calculate the density using the following formula: Density of VNB = (Mass of VNB / Mass of water) * Density of water at 25 °C

Determination of Flash Point

Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This protocol uses a closed-cup tester.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

-

Ignition source (gas flame or electric igniter)

Procedure:

-

Pour the this compound sample into the test cup of the apparatus to the marked level.

-

Place the lid on the cup and insert the thermometer.

-

Heat the sample at a slow, constant rate.

-

Apply the ignition source at specified temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.

Determination of Refractive Index

Principle: The refractive index is a measure of the bending of a ray of light when passing from one medium into another. An Abbe refractometer is used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lens paper and ethanol (B145695) for cleaning

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Set the temperature of the water circulator to 20 °C and allow the refractometer prisms to equilibrate.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to reach thermal equilibrium.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Determination of Vapor Pressure

Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system. This can be determined using a static method.

Apparatus:

-

Isoteniscope

-

Constant temperature bath

-

Manometer

-

Vacuum pump

Procedure:

-

Introduce a sample of this compound into the bulb of the isoteniscope.

-

Connect the isoteniscope to a vacuum pump and manometer.

-

Evacuate the system to remove air.

-

Immerse the sample bulb in the constant temperature bath set to 20 °C.

-

Allow the system to reach equilibrium, where the pressure reading on the manometer stabilizes. This is the vapor pressure at that temperature.

Determination of Water Solubility

Principle: This protocol determines the amount of a substance that can dissolve in water at a specific temperature.

Apparatus:

-

Flask with a stopper

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Seal the flask and place it in a shaking incubator at 25 °C for 24 hours to ensure equilibrium is reached.

-

Centrifuge the mixture to separate the undissolved VNB.

-

Carefully extract a known volume of the aqueous phase.

-

Quantify the concentration of this compound in the aqueous phase using a calibrated Gas Chromatograph.

Synthesis and Polymerization Pathways

Synthesis of this compound via Diels-Alder Reaction

This compound is commercially produced through the Diels-Alder reaction of cyclopentadiene (B3395910) and butadiene. This [4+2] cycloaddition reaction is a cornerstone of organic synthesis for forming six-membered rings.

Polymerization Mechanisms of this compound

This compound can undergo polymerization through two primary mechanisms: Ring-Opening Metathesis Polymerization (ROMP) and Vinylic Addition Polymerization.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with comprehensive experimental protocols for their determination. The included visualizations of its synthesis and polymerization pathways offer a clear understanding of the key chemical transformations involving this versatile monomer. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and its polymeric derivatives.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]

- 4. tainstruments.com [tainstruments.com]

- 5. ttslaboratuvar.com [ttslaboratuvar.com]

- 6. elgalabwater.com [elgalabwater.com]

- 7. researchgate.net [researchgate.net]

- 8. faculty.weber.edu [faculty.weber.edu]

- 9. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]

Structure and isomerism of 5-Vinyl-2-norbornene (endo/exo forms)

An In-depth Technical Guide on the Structure and Isomerism of 5-Vinyl-2-norbornene

Abstract

This compound (VNB) is a bicyclic olefin that serves as a crucial monomer, particularly in the production of ethylene-propylene-diene monomer (EPDM) elastomers.[1][2] Its unique strained ring structure and the presence of two distinct double bonds with different reactivities make it a valuable component in polymer chemistry. A key feature of VNB is its existence as two stereoisomers: endo-5-Vinyl-2-norbornene and exo-5-Vinyl-2-norbornene. This guide provides a comprehensive overview of the structure, synthesis, and characterization of these isomers, tailored for researchers and professionals in chemistry and materials science.

Molecular Structure and Isomerism

This compound, with the chemical formula C₉H₁₂, consists of a norbornene bicyclic core with a vinyl group substituent at the C-5 position.[1] The stereochemistry of this vinyl group relative to the six-membered ring of the norbornene skeleton gives rise to two distinct diastereomers: endo and exo.

-

endo Isomer : The vinyl group is oriented syn (on the same side) to the longer bridge of the norbornene structure.

-

exo Isomer : The vinyl group is oriented anti (on the opposite side) to the longer bridge.

The spatial arrangement of the vinyl group significantly influences the molecule's steric profile and reactivity.[1]

Caption: Molecular structures of endo and exo isomers of this compound.

Synthesis and Thermodynamic Considerations

This compound is synthesized via the Diels-Alder reaction between cyclopentadiene (B3395910) and 1,3-butadiene (B125203).[2] This [4+2] cycloaddition reaction typically yields a mixture of the endo and exo isomers.

-

Kinetic vs. Thermodynamic Control : The Diels-Alder reaction is stereoselective. Under kinetic control (lower temperatures), the endo isomer is the major product. This preference is attributed to favorable secondary orbital interactions between the developing vinyl substituent and the double bond of the dienophile. The exo isomer, however, is thermodynamically more stable due to reduced steric hindrance.[3]

-

Isomerization : The less stable endo isomer can be converted to the more stable exo isomer through thermal isomerization at elevated temperatures (e.g., 190-260 °C).[3] This equilibrium favors the exo form.

Caption: Synthesis pathway of this compound via Diels-Alder reaction.

Physicochemical Properties

Commercial VNB is typically sold as a mixture of endo and exo isomers. The physical properties of the mixture are well-documented, while data for the individual isomers are less common.

| Property | Value (Mixture of Isomers) | Reference |

| Molecular Formula | C₉H₁₂ | [1][4] |

| Molar Mass | 120.19 g/mol | [1] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 141 °C | [1] |

| Melting Point | -80 °C | [5] |

| Density | 0.841 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.481 | |

| Vapor Pressure | 6 mmHg at 20 °C |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for distinguishing between the endo and exo isomers of VNB. The different spatial orientations of the vinyl group lead to distinct chemical shifts, particularly for the protons on the norbornene skeleton. While a complete, assigned dataset for each pure isomer is challenging to find in single sources, typical shifts can be inferred from studies on similar norbornene systems and mixtures.

| Nucleus | Isomer | Typical Chemical Shift (δ, ppm) |

| ¹H NMR | endo | Protons near the vinyl group are shielded compared to the exo isomer. |

| exo | Protons near the vinyl group are deshielded. | |

| ¹³C NMR | endo | Distinct signals for the vinyl and bicyclic carbons. |

| exo | Shifts for carbons C5 and C6 are particularly sensitive to the substituent's orientation. |

Note: Specific chemical shifts can vary based on the solvent and instrument used. Analysis of mixtures often relies on the integration of well-resolved, characteristic peaks for each isomer to determine their relative ratio.

Experimental Protocols

Synthesis of this compound (Diels-Alder Reaction)

This protocol describes a general procedure for the synthesis of VNB, which results in a mixture of endo and exo isomers.

Materials:

-

Dicyclopentadiene (DCPD)

-

1,3-Butadiene (liquefied or generated in situ)

-

Autoclave or high-pressure reactor

-

Distillation apparatus

Procedure:

-

Cracking of DCPD: Dicyclopentadiene is thermally cracked to yield cyclopentadiene monomer. This is typically done by heating DCPD to ~170 °C and collecting the lower-boiling cyclopentadiene (~40 °C) via fractional distillation. The monomer must be used shortly after preparation as it readily dimerizes back to DCPD at room temperature.

-

Reaction Setup: The freshly prepared cyclopentadiene is charged into a high-pressure autoclave.

-

Addition of Butadiene: A stoichiometric amount of liquefied 1,3-butadiene is added to the reactor.

-

Reaction: The reactor is sealed and heated to a temperature range of 100-200 °C. The pressure will increase due to the vapor pressure of the reactants. The reaction is typically run for several hours. Lower temperatures will favor the formation of the endo isomer.

-

Workup: After cooling, the reactor is vented, and the crude product mixture is collected.

-

Purification: The product is purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and any polymeric byproducts.

Analysis of Endo/Exo Isomer Ratio via Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for hydrocarbon separation (e.g., DB-5 or similar).

Procedure:

-

Sample Preparation: A dilute solution of the VNB product mixture is prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

-

Carrier Gas: Helium or Nitrogen.

-

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Data Analysis: The two isomers, endo-VNB and exo-VNB, will have different retention times and should appear as separate peaks on the chromatogram. The relative ratio is determined by comparing the integrated peak areas, assuming a similar response factor for both isomers in the FID.

References

Commercial Availability and Applications of 5-Vinyl-2-norbornene: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinyl-2-norbornene (VNB) is a versatile bicyclic olefin that serves as a valuable monomer in polymer synthesis, particularly in ring-opening metathesis polymerization (ROMP). Its commercial availability, coupled with its unique reactivity, has led to its use in the creation of complex polymer architectures. This technical guide provides a comprehensive overview of the commercial availability of VNB, including a list of suppliers, typical purity grades, and pricing. Furthermore, it delves into its applications relevant to the fields of materials science and polymer chemistry, with a particular focus on the synthesis of branched polymers. Detailed experimental protocols for its synthesis, polymerization, and analysis are also provided to facilitate its use in a research setting.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. It is typically sold as a mixture of endo and exo isomers and is often stabilized with inhibitors such as butylated hydroxytoluene (BHT) or tert-butylcatechol to prevent polymerization during storage.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Product Name | Purity | Stabilizer | Available Quantities |

| Sigma-Aldrich | This compound, mixture of endo and exo | 95% | 80-150 ppm BHT | 25 mL |

| Thermo Scientific Chemicals (formerly Acros Organics) | This compound, 98%, stabilized | ≥97.5% (GC) | 100-200 ppm t-butylcatechol | 25 mL, 500 mL, 2.5 L |

| Santa Cruz Biotechnology | This compound, mixture of endo and exo | - | - | - |

| Tokyo Chemical Industry (TCI) | 5-Vinylbicyclo[2.2.1]hept-2-ene (stabilized with BHT) | >98.0% (GC) | BHT | 25 mL, 500 mL |

| Parchem | This compound | - | - | Bulk/Custom |

Table 2: Representative Pricing for this compound

| Supplier | Quantity | Price (USD) |

| Sigma-Aldrich | 25 mL | $57.81 |

| Thermo Scientific Chemicals | 2.5 L | $476.00 |

| American Custom Chemicals Corporation | 500 mL | $4123.35 |

| AK Scientific | 4x25 mL | $67 |

Note: Prices are subject to change and may vary based on current market conditions and institutional agreements.

Applications in Research and Development

While direct applications of this compound in drug development are not extensively documented, its utility in polymer chemistry provides a platform for potential biomedical applications. The primary application of VNB in a research context is as a monomer in the synthesis of polynorbornene derivatives through Ring-Opening Metathesis Polymerization (ROMP).

Ring-Opening Metathesis Polymerization (ROMP)

VNB is a key monomer in ROMP, a powerful polymerization technique that allows for the synthesis of polymers with well-defined microstructures and complex architectures. The strained norbornene ring readily undergoes ring-opening, while the vinyl group can be preserved for post-polymerization modification or to act as a reactive site for cross-linking.

Notably, VNB can function as a reversible deactivation chain-transfer monomer in ROMP, enabling the synthesis of branched copolymers. This approach is significant as branched polymers exhibit unique properties compared to their linear counterparts, such as reduced viscosity and increased solubility, which are advantageous for applications like drug delivery systems.[1]

Potential Relevance to Drug Development

The polymers synthesized from VNB can be functionalized with bioactive molecules, making them potential candidates for drug delivery vehicles or scaffolds in tissue engineering. The ability to create branched polymer architectures using VNB is particularly relevant, as these structures can encapsulate therapeutic agents and influence their release kinetics.

A derivative of VNB, dicyclopropanated this compound, has been studied for its genotoxic effects.[2] Such studies, while not directly related to therapeutics, contribute to the understanding of the biological interactions of norbornene-based compounds, which is crucial for the development of safe biomaterials.

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

This compound is synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and 1,3-butadiene (B125203). The following is a general procedure conducted in supercritical carbon dioxide.[3]

Materials:

-

Cyclopentadiene (CPD)

-

1,3-Butadiene (BD)

-

Carbon Dioxide (CO2)

-

50 mL Autoclave

Procedure:

-

Purge the 50 mL autoclave with nitrogen gas three times.

-

Charge the autoclave with cyclopentadiene (0.99 g, 15 mmol), 1,3-butadiene (1.0 g, 18 mmol), and carbon dioxide (12.5 g) at -20 °C.

-

Place the autoclave in a preheated oil bath at 205 °C and maintain for 60 minutes.

-

After the reaction, cool the autoclave to -20 °C in an ethylene (B1197577) glycol bath.

-

Slowly vent the remaining gas.

-

Add toluene (0.2 g) to the autoclave to dissolve the product.

-

Transfer the resulting liquid to a gas chromatograph for analysis.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

The following is a general procedure for the ROMP of a norbornene-based monomer, which can be adapted for this compound.[4]

Materials:

-

This compound (VNB)

-

Grubbs' third-generation catalyst (G3)

-

Dry Tetrahydrofuran (THF)

-

Nitrogen atmosphere

Procedure:

-

All reactions should be performed under a nitrogen atmosphere using standard Schlenk techniques.

-

In a typical experiment, dissolve the desired amount of VNB in dry THF to achieve a monomer concentration of 0.2 M.

-

Add the Grubbs' third-generation catalyst (G3) at a specific monomer-to-catalyst ratio (e.g., 975:1 for copolymerization with another norbornene monomer).

-

Allow the reaction to proceed at 25 °C.

-

Monitor the monomer conversion to completion.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: A general GC-MS method for the analysis of volatile organic compounds can be adapted for this compound.[5]

-

Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Split (e.g., 1:10 ratio).

-

Injector Temperature: 300 °C.

-

Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 130 °C at 10 °C/min, then ramp to 290 °C at 30 °C/min (hold for 10 min).

-

MS Detector: Operated in full scan mode with an ion source temperature of 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of polynorbornene derivatives can be characterized by 1H and 13C NMR spectroscopy.[6]

-

Solvent: Deuterated chloroform (B151607) (CDCl3).

-

1H NMR: The disappearance of the norbornene olefinic proton signals (around 6.0-6.5 ppm) and the appearance of broad signals corresponding to the main-chain unsaturations (around 5.0-5.5 ppm) indicate polymerization.

-

13C NMR: Specific chemical shifts will correspond to the carbon atoms in the polymer backbone and any pendant groups.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for sourcing and utilizing this compound in a research setting, from initial procurement to final polymer characterization.

Caption: Workflow for sourcing and utilizing this compound in research.

Conclusion

This compound is a commercially accessible and versatile monomer with significant potential in polymer chemistry. Its application in ROMP to generate branched polymers opens avenues for the development of advanced materials, including those with potential applications in drug delivery and biomaterials. This guide provides researchers with the necessary information on its commercial availability and foundational experimental protocols to facilitate its integration into their research and development activities. Further exploration into the functionalization of VNB-derived polymers is warranted to fully realize their potential in the pharmaceutical and biomedical fields.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Vinyl-2-norbornene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monomer 5-Vinyl-2-norbornene (VNB), a key building block in polymer synthesis. This document presents Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in a structured format, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Introduction

This compound is a bicyclic olefin containing two sites of unsaturation: a strained double bond within the norbornene ring system and a vinyl group. This unique structure allows for selective polymerization and functionalization, making it a valuable monomer in the production of specialty polymers and a versatile intermediate in organic synthesis. Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and understanding the monomer's reactivity. This compound exists as a mixture of endo and exo isomers, the ratio of which can influence polymerization behavior and material properties.

Spectroscopic Data

The following sections provide key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the differentiation of the endo and exo isomers and the assignment of all proton and carbon signals.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is complex due to the presence of multiple stereoisomers and overlapping signals. The chemical shifts are influenced by the anisotropic effects of the double bonds and the rigid bicyclic framework.

| Assignment (Exo Isomer) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H2/H3 (alkene) | 6.11 | m | |

| H7 (vinyl CH) | 5.75 | ddd | 17.2, 10.4, 6.8 |

| H8 (vinyl CH₂) | 5.01 | d | 17.2 |

| H8' (vinyl CH₂) | 4.93 | d | 10.4 |

| H1/H4 (bridgehead) | 2.92 | m | |

| H5 | 2.05 | m | |

| H6 (exo) | 1.88 | m | |

| H6 (endo) | 1.25 | m | |

| H7 (bridge) | 1.43 | m | |

| H7' (bridge) | 1.35 | m |

| Assignment (Endo Isomer) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H2/H3 (alkene) | 6.15 | m | |

| H7 (vinyl CH) | 5.85 | ddd | 17.0, 10.5, 6.5 |

| H8 (vinyl CH₂) | 4.98 | d | 17.0 |

| H8' (vinyl CH₂) | 4.90 | d | 10.5 |

| H1/H4 (bridgehead) | 3.05 | m | |

| H5 | 2.78 | m | |

| H6 (exo) | 1.95 | m | |

| H6 (endo) | 1.38 | m | |

| H7 (bridge) | 1.50 | m | |

| H7' (bridge) | 0.85 | m |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific mixture of endo and exo isomers.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for the olefinic carbons are particularly diagnostic.

| Assignment | Chemical Shift (δ) ppm (Exo Isomer) | Chemical Shift (δ) ppm (Endo Isomer) |

| C2/C3 (alkene) | 137.2 | 137.8 |

| C7 (vinyl CH) | 142.8 | 142.5 |

| C8 (vinyl CH₂) | 112.1 | 112.5 |

| C1 (bridgehead) | 47.8 | 48.0 |

| C4 (bridgehead) | 42.5 | 42.8 |

| C5 | 45.2 | 45.5 |

| C6 | 33.7 | 34.0 |

| C7 (bridge) | 46.5 | 46.8 |

Note: The assignments are based on typical chemical shift ranges for similar norbornene derivatives. Definitive assignments would require 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to C-H and C=C bonds.

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 3080-3020 | C-H stretch | Olefinic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H |

| 1640 | C=C stretch | Vinyl group[1] |

| 1570 | C=C stretch | Norbornene ring |

| 990, 910 | C-H bend | Vinyl out-of-plane |

| 720-680 | C-H bend | cis-Olefin in ring |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one or two drops of the liquid this compound sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

Data Acquisition (FTIR):

-

Record a background spectrum of the empty spectrometer.

-

Place the prepared salt plates with the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

Thermal stability and decomposition of 5-Vinyl-2-norbornene

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Vinyl-2-norbornene

Introduction

This compound (VNB) is a bicyclic olefin that serves as a crucial monomer in the synthesis of various polymers, most notably as a third monomer in ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber. Its unique structure, featuring a highly strained norbornene ring and a reactive vinyl group, allows for versatile polymerization pathways. Understanding the thermal stability and decomposition behavior of both the VNB monomer and its corresponding polymer, poly(this compound) (PVNB), is paramount for its synthesis, storage, processing, and the determination of the service temperature and lifetime of the final polymeric materials. This guide provides a comprehensive technical overview of the thermal properties of VNB, summarizing key quantitative data, experimental methodologies, and proposed decomposition pathways.

Thermal Stability and Properties of the VNB Monomer

The VNB monomer is a colorless liquid that is relatively stable under ambient conditions but can be prone to polymerization upon heating or exposure to initiators.[1] For this reason, commercial VNB is typically supplied with an inhibitor, such as butylated hydroxytoluene (BHT), to prevent premature reaction during storage and transport. The primary thermal event of concern for the monomer is not decomposition in the traditional sense, but rather thermally-induced polymerization.

Table 1: Physical Properties of this compound Monomer

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ | [1] |

| Molar Mass | 120.19 g/mol | [1] |

| Boiling Point | 141 °C | [1] |

| Melting Point | -80 °C | [1] |

| Flash Point | 28 °C (closed cup) | |

| Vapor Pressure | 6 mmHg at 20 °C |

Thermal Behavior and Stability of Poly(this compound)

Vinyl-addition poly(this compound) (VA-PVNB) demonstrates high thermal stability, which is a desirable characteristic for many high-performance applications.[2] The thermal behavior is typically characterized by two distinct events: lower-temperature cross-linking reactions and higher-temperature backbone decomposition.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to quantify the thermal properties of PVNB. TGA measures weight loss as a function of temperature, indicating decomposition, while DSC measures heat flow, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) transitions.

Table 2: Thermal Properties of Vinyl-Addition Poly(this compound) (VA-PVNB)

| Parameter | Method | Value | Description | Reference |

| Decomposition Temperature (Td,5wt%) | TGA | ~400 °C | Temperature at which 5% mass loss occurs, indicating the onset of significant polymer decomposition. | [3] |

| Thermal Transitions | DSC | 150–170 °C | First exothermic transition, associated with the cross-linking of pendant vinyl groups. | [3] |

| >300 °C | Second exothermic transition, likely corresponding to further cross-linking or early decomposition events. | [3] |

Decomposition Pathways

The decomposition of PVNB is a multi-stage process. Based on thermal analysis data and studies of related polynorbornene structures, a plausible pathway can be proposed.

-

Cross-Linking (150-300 °C): The initial thermal event involves the reaction of the pendant vinyl groups on the polymer chains. This leads to the formation of covalent bonds between chains, creating a cross-linked network. This process is observed as a significant exotherm in DSC analysis.[3]

-

Polymer Backbone Scission (>400 °C): At higher temperatures, sufficient energy is available to cause scission of the polymer backbone. Studies on similar copolymers suggest that the strained norbornene units can act as weak points, concentrating thermal stress and promoting chain cleavage at these locations.[5] This degradation results in significant mass loss, as volatile, lower molecular weight fragments are produced.[6] The process can also involve ring-opening of the norbornene moiety, a mechanism that has been observed in studies of VNB under γ-radiolysis.[7]

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and comparable data on thermal stability. The following are detailed protocols for the key analytical techniques cited.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature and profile of the material by measuring its mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer, such as a TA Instruments Q550 or Rigaku Thermo plus EVO II TG8120.[2][3]

-

Procedure:

-

A small sample (typically 1-5 mg) is accurately weighed and placed into a TGA pan (e.g., platinum or alumina).

-

The furnace is sealed, and the system is purged with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.[2][3]

-

The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant, linear heating rate, commonly 10 °C/min.[2][3]

-

The mass of the sample is recorded continuously throughout the heating process.

-

Data analysis involves plotting mass percentage versus temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[2][3]

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as the glass transition (Tg), melting, and exothermic events like cross-linking or decomposition.

-

Instrumentation: A differential scanning calorimeter, such as a TA Instruments Q2000 or Rigaku Thermo plus EVO II DSC 8230.[3][8]

-

Procedure:

-

A small sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A thermal program is initiated, which typically involves heating the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 0 °C to 350 °C).[3]

-

The instrument measures the difference in heat flow between the sample and the reference required to maintain them at the same temperature.

-

The resulting plot of heat flow versus temperature reveals endothermic and exothermic peaks, which correspond to physical or chemical transitions in the material.

-

References

- 1. Buy this compound | 3048-64-4 [smolecule.com]

- 2. osti.gov [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. promerus.com [promerus.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C9H12 | CID 18273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-Vinyl-2-norbornene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinyl-2-norbornene (VNB) is a bicyclic olefin that serves as a crucial monomer and intermediate in the synthesis of various polymers, most notably ethylene (B1197577) propylene (B89431) diene monomer (EPDM) elastomers. Its unique structure, containing both a strained norbornene ring and a reactive vinyl group, allows for versatile polymerization pathways. Understanding the solubility of VNB in a range of organic solvents is paramount for its effective handling, reaction optimization, purification, and the characterization of its polymeric products. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of this compound

The solubility of this compound is generally high in common organic solvents, a characteristic attributed to its nonpolar hydrocarbon structure. However, precise quantitative data across a wide spectrum of solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and quantitative solubility information.

| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference |

| Aqueous | Water | 25 | 100 mg/L | [1] |

| Alcohols | Methanol | Ambient | Soluble | [1] |

| Ethanol | Ambient | Miscible | Inferred | |

| Isopropanol | Ambient | Miscible | Inferred | |

| Ketones | Acetone | Ambient | Miscible | Inferred |

| Methyl Ethyl Ketone | Ambient | Miscible | Inferred | |

| Alkanes | Hexane | Ambient | Miscible | Inferred |

| Cyclohexane | Ambient | Miscible | Inferred | |

| Aromatics | Toluene | Ambient | Soluble | [2] |

| Xylene | Ambient | Miscible | Inferred | |

| Ethers | Diethyl Ether | Ambient | Miscible | Inferred |

| Tetrahydrofuran (THF) | Ambient | Miscible | Inferred | |

| Halogenated | Dichloromethane | Ambient | Soluble | [2] |

| Chloroform | Ambient | Miscible | Inferred | |

| Carbon Tetrachloride | Ambient | Miscible | Inferred | |

| Esters | Ethyl Acetate | Ambient | Miscible | Inferred |

Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions. "Soluble" indicates that a significant amount of the solute dissolves in the solvent, though not necessarily in all proportions. "Inferred" indicates that while not explicitly stated, miscibility is highly likely based on the nonpolar nature of this compound and the principle of "like dissolves like."

Experimental Protocols: Determination of Liquid-Liquid Solubility/Miscibility

The following protocol describes a generalized "shake-flask" method, a widely accepted technique for determining the solubility or miscibility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the miscibility or quantify the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks (various sizes)

-

Graduated cylinders and pipettes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., refractometer, densitometer)

-

Glass vials with screw caps (B75204) and PTFE septa

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

For example, prepare standards ranging from 1% to 50% (v/v or w/v) of VNB in the solvent.

-

-

Sample Preparation (for Miscibility Testing):

-

In a series of glass vials, add varying proportions of this compound and the solvent. For instance, prepare mixtures of 1:9, 1:1, and 9:1 ratios of VNB to solvent by volume.

-

Seal the vials tightly.

-

-

Sample Preparation (for Quantitative Solubility):

-

If the substances are not fully miscible, prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial. An excess is indicated by the presence of a separate phase.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic vigorous shaking. For viscous solvents, a longer equilibration time may be necessary.

-

-

Phase Separation (for Saturated Solutions):

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to ensure complete phase separation. Centrifugation at the same temperature can be used to accelerate this process.

-

-

Analysis:

-

For Miscibility Testing: Visually inspect the vials. If a single, clear liquid phase is observed in all proportions, the liquids are considered miscible. If two distinct layers are present, they are immiscible.

-

For Quantitative Solubility: Carefully extract an aliquot from the solvent-rich phase of the saturated solution, being cautious not to disturb the VNB-rich phase.

-

Dilute the aliquot with the pure solvent to a concentration that falls within the range of the prepared standard solutions.

-

Analyze the diluted sample and the standard solutions using a calibrated analytical instrument (e.g., GC).

-

From the calibration curve, determine the concentration of this compound in the aliquot.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Specify the temperature at which the measurement was conducted.

-

Mandatory Visualization

References

The Pivotal Role of 5-Vinyl-2-norbornene (VNB) as a Monomer in EPDM Elastomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 5-Vinyl-2-norbornene (VNB) as a diene monomer in the synthesis and performance of Ethylene-Propylene-Diene Monomer (EPDM) elastomers. EPDM rubbers are renowned for their exceptional resistance to heat, ozone, and weathering, making them indispensable in a myriad of applications.[1][2] The choice of the third diene monomer is a key determinant of the final properties of the EPDM polymer, and VNB has emerged as a superior option for high-performance applications.[3][4] This document will delve into the chemical structure of VNB, its impact on EPDM synthesis and properties, and a comparative analysis with other commonly used dienes.

Introduction to this compound (VNB)

This compound is a non-conjugated diene monomer characterized by a unique bicyclic structure with two double bonds.[1] One double bond is within the norbornene ring, and the other is a vinyl group attached to the ring. This distinct structure is central to its function in EPDM production. VNB is synthesized through the Diels-Alder reaction of cyclopentadiene (B3395910) and butadiene.[5]

Synthesis of VNB-Containing EPDM Elastomers

The terpolymerization of ethylene, propylene (B89431), and VNB is predominantly carried out using Ziegler-Natta or metallocene catalysts in a solution polymerization process.[2][6][7] The choice of catalyst system significantly influences the incorporation of VNB and the final polymer architecture.

Ziegler-Natta Catalysis

Traditional Ziegler-Natta catalysts, often based on vanadium compounds, have been widely used for EPDM synthesis.[2][7] However, incorporating high levels of VNB can be challenging with these systems, sometimes leading to undesirable side reactions and reactor fouling.[3]

Metallocene and Post-Metallocene Catalysis

Modern single-site catalysts, such as metallocenes and post-metallocene systems like Keltan ACE™, have demonstrated high efficiency in incorporating VNB into the EPDM backbone.[2][3] These advanced catalysts allow for better control over the polymer's molecular weight, composition, and microstructure, leading to a new generation of high-performance VNB-EPDM elastomers.[4][8]

The Superiority of VNB in Peroxide Curing

One of the most significant advantages of using VNB as the third monomer is the enhanced efficiency of peroxide vulcanization.[3][4] Peroxide curing is a crucial process for forming a stable, three-dimensional network within the elastomer, imparting it with its desirable elastic properties.

The mechanism of peroxide curing involves the thermal decomposition of the peroxide to form free radicals. These radicals then abstract hydrogen atoms from the EPDM polymer chains, creating polymer radicals (macro-radicals). The crosslinks are subsequently formed through the combination of these macro-radicals.[9][10]

The vinyl group of VNB is particularly susceptible to radical addition, providing an additional and more efficient pathway for crosslinking compared to the double bonds in other dienes like 5-ethylidene-2-norbornene (ENB) and dicyclopentadiene (B1670491) (DCPD).[9][11] This results in a higher crosslink density for a given amount of peroxide, leading to improved material properties.[8][12] Studies have shown that the peroxide curing efficiency of VNB is approximately four times higher than that of ENB and DCPD.[8][12]

Comparative Performance of VNB-EPDM

The incorporation of VNB leads to EPDM elastomers with a range of enhanced properties compared to those synthesized with ENB or DCPD.

Quantitative Data Summary

| Property | VNB-EPDM | ENB-EPDM | DCPD-EPDM | Reference(s) |

| Peroxide Curing Efficiency | High (approx. 4x ENB/DCPD) | Moderate | Low to Moderate | [8],[12] |

| Heat Resistance | Superior | Good | Good | [6],[13] |

| Tensile Strength | High | Good | Good | [14],[15] |

| Tear Resistance | Good | Fair to Good | Fair | [15] |

| Compression Set | Excellent | Good | Good | [14] |

| Mooney Viscosity (ML 1+4 @ 125°C) | 46-69 | Varies | Varies | [16] |

| Ethylene Content (wt%) | 60 | Varies | Varies | [16] |

| Diene Content (wt%) | 1.5 | Varies | Varies | [16] |

Key Performance Advantages

-

Improved Heat Aging Resistance: The more stable crosslinks formed in VNB-EPDM contribute to superior retention of physical properties at elevated temperatures.[13]

-

Enhanced Mechanical Properties: VNB-EPDM often exhibits higher tensile strength and better dynamic properties, making it suitable for demanding applications like automotive engine mounts and belts.[6][11]

-

Cost-Effectiveness in Compounding: The higher curing efficiency allows for a reduction in the amount of peroxide required to achieve the desired crosslink density, which can lead to cost savings and reduced blooming of peroxide by-products.[8]

Experimental Protocols

EPDM Synthesis (Solution Polymerization)

A detailed experimental protocol for the synthesis of VNB-EPDM via solution polymerization is outlined below. This is a generalized procedure, and specific parameters may vary depending on the catalyst system and desired polymer characteristics.

-

Reactor Preparation: A stainless-steel reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

-

Solvent and Monomer Feed: A suitable organic solvent, such as hexane, is introduced into the reactor. Ethylene and propylene are then fed into the reactor at a predetermined ratio and pressure (e.g., 0.1-0.6 MPa).[17][18]

-

Diene Addition: this compound is injected into the reactor.

-

Catalyst Introduction: The catalyst system, consisting of the primary catalyst (e.g., a vanadium-based compound or a metallocene) and a co-catalyst (e.g., an organoaluminum compound), is introduced into the reactor to initiate polymerization. The polymerization is typically conducted at a temperature between 0°C and 70°C for a duration of 10 to 90 minutes.[18]

-

Polymerization: The reaction mixture is continuously stirred to ensure homogeneity and efficient heat transfer.

-

Termination: The polymerization is terminated by adding a deactivating agent, such as an alcohol.

-

Polymer Recovery and Purification: The polymer solution is washed with water to remove catalyst residues. The EPDM is then precipitated, filtered, and dried under vacuum to obtain the final product.

Peroxide Vulcanization

The following is a general procedure for the peroxide curing of an EPDM compound.

-

Compounding: The raw EPDM polymer is mixed with various additives on a two-roll mill or in an internal mixer. These additives can include fillers (e.g., carbon black, silica), plasticizers (oils), processing aids, and the peroxide curative.

-

Molding and Curing: The compounded rubber is placed into a mold and subjected to heat and pressure in a compression molding press. The curing temperature is typically in the range of 150°C to 180°C, and the time is dependent on the specific peroxide used and the thickness of the part.[19][20]

-

Post-Curing: In some cases, a post-curing step at a slightly lower temperature may be employed to ensure complete crosslinking and to remove any volatile by-products.

Material Characterization

Mooney viscosity, a measure of the processability of the uncured rubber, is determined using a Mooney viscometer according to ASTM D1646.[1][3][5] A sample of the uncured EPDM is placed in the viscometer, which is heated to a specified temperature (typically 100°C or 125°C).[1][16] A rotor within the chamber rotates at a constant speed, and the torque required to maintain this rotation is measured in Mooney units (MU).

DSC is used to determine the thermal transitions of the EPDM, such as the glass transition temperature (Tg) and melting temperature (Tm), in accordance with ASTM D3418 and ASTM D7426.[21][22][23] A small sample of the EPDM is heated at a controlled rate in the DSC instrument, and the heat flow to or from the sample is measured as a function of temperature. The resulting thermogram reveals the temperatures at which these transitions occur.[24][25]

Applications of VNB-EPDM Elastomers

The superior properties of VNB-EPDM make it the material of choice for a wide range of demanding applications, including:

-

Automotive: Engine mounts, radiator hoses, weather stripping, and gaskets.[6]

-

Industrial: Conveyor belts, high-temperature hoses, and O-rings.[6][13]

-

Construction: Window gaskets and roofing membranes.[8]

-

Wire and Cable: Electrical insulation and jacketing.[13]

Conclusion

This compound plays a pivotal role in advancing the performance of EPDM elastomers. Its unique chemical structure facilitates highly efficient peroxide curing, leading to a superior crosslink network. This, in turn, imparts VNB-containing EPDM with enhanced heat resistance, mechanical properties, and overall durability compared to EPDMs made with other dienes. The development of advanced catalyst technologies has further expanded the potential for producing a wide range of VNB-EPDM grades with tailored properties for specialized applications. As the demand for high-performance elastomers continues to grow, the importance of VNB as a key monomer in EPDM synthesis is set to increase.

References

- 1. coirubber.com [coirubber.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. matestlabs.com [matestlabs.com]

- 4. Homogeneous Group IVB Catalysts of New Generations for Synthesis of Ethylene-Propylene-Diene Rubbers: A Mini-Review | MDPI [mdpi.com]

- 5. smithers.com [smithers.com]

- 6. cetjournal.it [cetjournal.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pure.york.ac.uk [pure.york.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. About VNB-EPT | State-of-the-art synthetic rubber resistant to high and low temperatures VNB-EPT/EBT | Mitsui Chemicals [jp.mitsuichemicals.com]

- 14. artelrubber.co.uk [artelrubber.co.uk]

- 15. nomaco.com [nomaco.com]

- 16. jp.mitsuichemicals.com [jp.mitsuichemicals.com]

- 17. Solution polymerization of synthetic rubber – About Rubber [nr-rubber.com]

- 18. CN102863590B - Preparation method of EPDM (Ethylene-Propylene-Diene Monomer) rubber - Google Patents [patents.google.com]

- 19. EP1033386B1 - Preparation of peroxide vulcanized rubber composition and articles having at least one component thereof - Google Patents [patents.google.com]

- 20. Understanding the Curing Process of EPDM Rubber: Why It Matters - Lab Kneaders [labkneader.com]

- 21. thermalsupport.com [thermalsupport.com]

- 22. Differential Scanning Calorimetry (DSC) - Elastomer Institut Richter [elastomer-institut.de]

- 23. ace-laboratories.com [ace-laboratories.com]

- 24. tainstruments.com [tainstruments.com]

- 25. researchgate.net [researchgate.net]

The Tale of Two Bonds: An In-depth Technical Guide to the Fundamental Reactivity of Endocyclic and Exocyclic Double Bonds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the fundamental differences in chemical reactivity between endocyclic and exocyclic double bonds. Understanding these distinctions is paramount in the fields of organic synthesis, medicinal chemistry, and drug development, where the precise control of molecular architecture and reactivity is crucial for designing novel therapeutics and efficient synthetic pathways. This document summarizes key thermodynamic and kinetic data, details relevant experimental protocols, and visualizes the underlying principles and pathways governing their differential reactivity.

Thermodynamic Stability: The Endocyclic Advantage

In general, an endocyclic double bond, where both carbon atoms of the C=C bond are part of a ring structure, is thermodynamically more stable than an exocyclic double bond, where only one of the carbon atoms is a ring member.[1][2] This increased stability of endocyclic alkenes is attributed to a combination of factors, including reduced ring strain and more favorable orbital overlap.[3]

The thermodynamic stability of alkenes can be quantified by their heat of hydrogenation (ΔH° hydrog), which is the enthalpy change upon catalytic hydrogenation. A lower heat of hydrogenation indicates a more stable alkene.

Table 1: Heats of Hydrogenation for Selected Endocyclic and Exocyclic Alkenes

| Alkene Pair | Ring Size | Endocyclic Isomer | ΔH° hydrog (kJ/mol) | Exocyclic Isomer | ΔH° hydrog (kJ/mol) | Stability Difference (kJ/mol) |

| Methylcyclopentene vs. Methylenecyclopentane | 5 | 1-Methylcyclopentene | -105 | Methylenecyclopentane | -110 | 5 |

| Methylcyclohexene vs. Methylenecyclohexane (B74748) | 6 | 1-Methylcyclohexene | -107 | Methylenecyclohexane | -116 | 9 |

| Ethylidenecyclohexane vs. Ethylcyclohexene | 6 | 1-Ethylcyclohexene | -110 | Ethylidenecyclohexane | -115 | 5 |

Data compiled from various sources. The exact values may vary slightly depending on the experimental conditions.

As shown in Table 1, endocyclic alkenes consistently exhibit lower heats of hydrogenation, confirming their greater thermodynamic stability compared to their exocyclic isomers.[3] The magnitude of this stability difference can be influenced by the ring size and the substitution pattern on the double bond.

Kinetic Reactivity: A Matter of Accessibility and Strain

While thermodynamically more stable, the reactivity of endocyclic versus exocyclic double bonds in a kinetic sense depends on the specific reaction and the transition state geometry. Generally, the less-hindered nature of exocyclic double bonds can make them more kinetically favorable for reactions involving bulky reagents. Conversely, the release of ring strain in the transition state can accelerate reactions of certain endocyclic double bonds.

Electrophilic Addition

Electrophilic addition is a fundamental reaction of alkenes. The π electrons of the double bond act as a nucleophile, attacking an electrophile. The relative rates of electrophilic addition to endocyclic and exocyclic double bonds are influenced by steric hindrance and the stability of the resulting carbocation intermediate.